Gold Electrode Stability vs. Hexacyanoferrate
In a direct head-to-head comparison using photolithographically fabricated thin-film and screen-printed gold electrodes, the [Ru(NH3)6]³⁺/²⁺ redox couple demonstrated no observable corrosion or surface modification damage, whereas the [Fe(CN)6]³⁻/⁴⁻ couple caused significant corrosion of gold electrodes and consequent damage to thiol-based surface functionalization [1]. Long-time characterization via cyclic voltammetry and electrochemical impedance spectroscopy confirmed that [Ru(NH3)6]³⁺/²⁺ provides stable impedimetric measurements without signal alteration artifacts [1].
vs. causes electrode degradation
| Evidence Dimension | Gold electrode corrosion and surface modification integrity |
|---|---|
| Target Compound Data | No detectable corrosion; stable impedimetric signals over extended measurement periods |
| Comparator Or Baseline | [Fe(CN)6]³⁻/⁴⁻ (hexacyanoferrate): causes gold electrode corrosion and damages thiol-based surface functionalization |
| Quantified Difference | Qualitative functional difference: [Fe(CN)6]³⁻/⁴⁻ renders quantitative and sensitive detection virtually impossible due to electrode degradation; [Ru(NH3)6]³⁺/²⁺ enables reliable quantification |
| Conditions | Photolithographically fabricated thin-film and screen-printed gold electrodes; electrochemical impedance spectroscopy with DC-bias in-situ generation of redox species |
Why This Matters
For biosensor procurement, selecting [Ru(NH3)6]Cl2 as a redox probe directly eliminates electrode degradation artifacts that compromise assay reproducibility and quantitative accuracy when using the conventional [Fe(CN)6]³⁻/⁴⁻ system.
- [1] Schrattenecker, J. D.; Heer, R.; Melnik, E.; Maier, T.; Fafilek, G.; Hainberger, R. Hexaammineruthenium (II)/(III) as alternative redox-probe to Hexacyanoferrat (II)/(III) for stable impedimetric biosensing with gold electrodes. Biosens. Bioelectron. 2019, 127, 25–30. DOI: 10.1016/j.bios.2018.12.007 View Source
